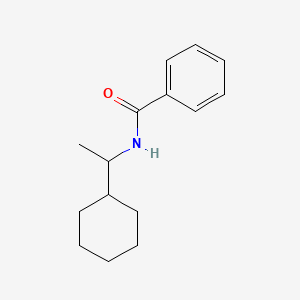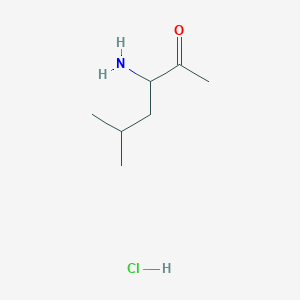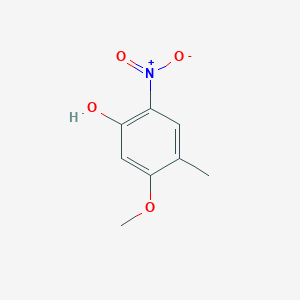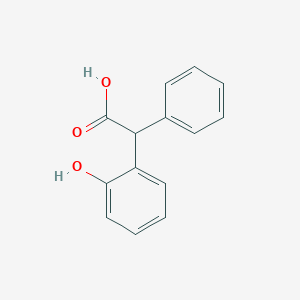
2-Methyl-4-octylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-octylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by a benzene ring substituted with a methyl group at the second position and an octyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-octylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylbenzoic acid with an octyl halide under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the carboxylic acid group, followed by the addition of the octyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of catalytic processes to facilitate the alkylation reaction. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-octylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-methyl-4-octylbenzaldehyde or this compound derivatives.
Reduction: Formation of 2-methyl-4-octylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Methyl-4-octylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-octylbenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Octylbenzoic acid: Similar structure but lacks the methyl group at the second position.
2-Methylbenzoic acid: Similar structure but lacks the octyl group at the fourth position.
4-Methylbenzoic acid: Similar structure but lacks the octyl group and has the methyl group at the fourth position.
Uniqueness
2-Methyl-4-octylbenzoic acid is unique due to the presence of both the methyl and octyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C16H24O2 |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
2-methyl-4-octylbenzoic acid |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-11-15(16(17)18)13(2)12-14/h10-12H,3-9H2,1-2H3,(H,17,18) |
Clave InChI |
KTFSKIHSVLYJOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=C(C=C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13996994.png)




![1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13997013.png)

![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)


